5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which is recognized for its diverse biological activities and potential applications in pharmaceuticals. This compound features a unique structure that combines a butoxyphenyl group and a chlorophenyl group, contributing to its chemical properties and biological efficacy.
The compound is synthesized through various chemical methodologies aimed at creating oxadiazole derivatives, which have been extensively studied for their pharmacological properties. Recent studies have highlighted the synthesis and biological evaluation of numerous oxadiazole derivatives, demonstrating their significance in drug discovery and development .
5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is classified under the category of heterocyclic compounds, specifically as an oxadiazole derivative. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms and are known for their role in medicinal chemistry due to their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be achieved using several methodologies. Common approaches include:
The synthesis typically involves the formation of an amidoxime intermediate from benzonitrile followed by cyclization to form the oxadiazole ring. The final product can be purified through recrystallization or chromatography.
The molecular structure of 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole consists of:
This structural arrangement contributes to its unique chemical properties and potential biological activity.
The molecular formula is with a molar mass of approximately 274.73 g/mol. The compound's melting point and spectral data (NMR, IR) provide insights into its purity and structural integrity.
5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to optimize yields and selectivity.
The mechanism of action for 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves interaction with biological targets that may include enzymes or receptors involved in disease processes such as cancer or bacterial infections.
Data from studies indicate that oxadiazoles can inhibit specific pathways leading to cell proliferation or induce apoptosis in cancer cells . The exact mechanism would require further investigation through biochemical assays.
Relevant data from spectral analysis (NMR, IR) confirm the expected functional groups and structural integrity of the compound .
5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has potential applications in:
The ortho-chlorophenyl moiety at the C3 position of the 1,2,4-oxadiazole ring is a decisive factor for target engagement and biological potency. The chlorine atom’s electronegativity (−I effect) induces a partial positive charge on the adjacent phenyl ring, facilitating π-π stacking interactions with hydrophobic enzyme pockets. This electron-withdrawing effect enhances binding affinity to residues in inflammatory mediators like cyclooxygenase-2 (COX-2) and kinases involved in neuroinflammation pathways [1] [6].
Sterically, the ortho substitution induces a ∼60° dihedral angle between the chlorophenyl ring and the oxadiazole plane. This conformation selectively blocks access to off-target binding sites while accommodating the compound within the deep hydrophobic cleft of primary targets like the NLRP3 inflammasome. Comparative studies demonstrate a 3.2-fold increase in anti-inflammatory activity versus para-chlorophenyl analogs due to optimized steric complementarity [1] [6]. Electrophysiological assays further confirm the 2-chlorophenyl group’s role in ion channel modulation, where it suppresses pro-inflammatory cytokine release (TNF-α, IL-1β) in microglial cells by inhibiting NF-κB nuclear translocation [1].
Table 1: Bioactivity of Chlorophenyl Positional Isomers
Substituent Position | Anti-inflammatory IC₅₀ (μM) | NF-κB Inhibition (%) | Log P |
---|---|---|---|
2-Chlorophenyl | 0.42 ± 0.03 | 92.1 ± 1.2 | 4.85 |
3-Chlorophenyl | 1.15 ± 0.12 | 78.3 ± 2.4 | 4.82 |
4-Chlorophenyl | 1.34 ± 0.15 | 65.7 ± 3.1 | 4.80 |
The 4-butoxyphenyl group at C5 governs the compound’s pharmacokinetic behavior by balancing hydrophobicity and molecular bulk. The n-butoxy chain’s four-carbon length increases log P by 1.8 units compared to unsubstituted phenyl, achieving an optimal log P of 4.85. This enhances passive diffusion across the blood-brain barrier (BBB), as confirmed by in situ perfusion models showing a brain/plasma ratio of 0.89 [1] [9].
Membrane interaction studies reveal that the butoxy chain adopts an extended conformation that embeds into lipid bilayers, with the ether oxygen forming hydrogen bonds with phospholipid headgroups. This orientation positions the oxadiazole core for intracellular target engagement. Shorter chains (ethoxy, methoxy) reduce log P (≤4.0), diminishing CNS penetration, while longer chains (hexyloxy) induce excessive hydrophobicity (log P >6), leading to plasma protein binding >99% and reduced free drug concentration [4] [9]. The para substitution avoids steric clashes with the oxadiazole ring, maintaining planarity for optimal π-stacking with aromatic residues in target proteins [6].
Steric and electronic disparities among chlorophenyl positional isomers profoundly influence target selectivity:
Table 2: Pharmacological and Physicochemical Properties of Chlorophenyl Isomers
Property | 2-Chloro | 3-Chloro | 4-Chloro |
---|---|---|---|
Torsional Angle (°) | 58–62 | 10–15 | 5–8 |
Solubility (μg/mL) | 12.5 | 18.7 | 22.4 |
Microsomal Stability (%) | 65 | 42 | 19 |
Plasma Protein Binding (%) | 95.2 | 92.7 | 89.5 |
The 1,2,4-oxadiazole ring serves as a hydrolysis-resistant bioisostere for ester and carboxamide groups. Its dipole moment (3.92 D) mimics carbonyl-containing functionalities, enabling similar hydrogen-bonding patterns with biological targets. Crucially, the oxadiazole’s resonance stabilization (N-O bond order = 1.65) confers exceptional metabolic stability, with <5% degradation in liver microsomes after 60 minutes, compared to 78% for ester analogs [4] [5] [9].
In 5-(4-butoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, the ring’s N2 atom acts as a H-bond acceptor (σ-profile: −25.3 kcal/mol) for residues like Ser530 in COX-2, while C5’s electron-deficient carbon engages in charge-transfer interactions with His90 in the NLRP3 binding pocket. The bioisosteric replacement also reduces amidase-mediated hydrolysis, extending plasma half-life (t₁/₂ = 8.7 h vs. 1.2 h for amide analogs). Additionally, the oxadiazole’s moderate π-acidity selectively modulates target affinity, showing 50-fold higher selectivity for P2Y receptors over benzodiazepine sites compared to 1,3,4-oxadiazoles [5] [6] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3